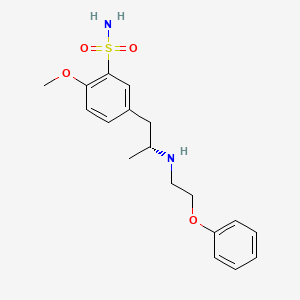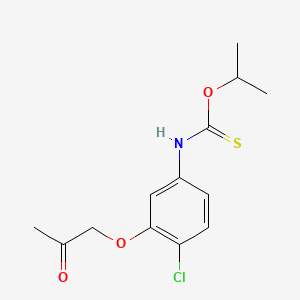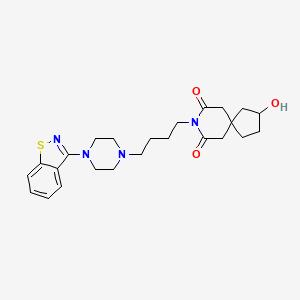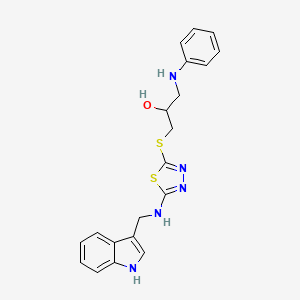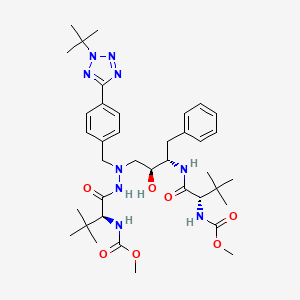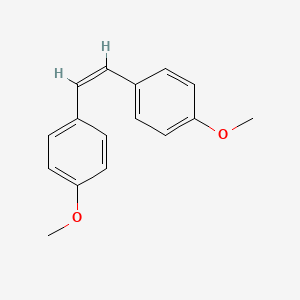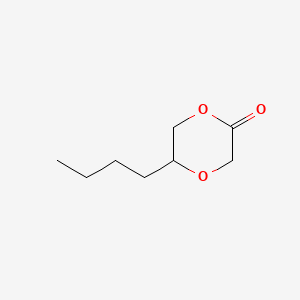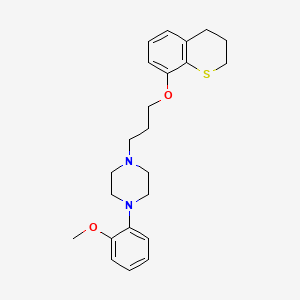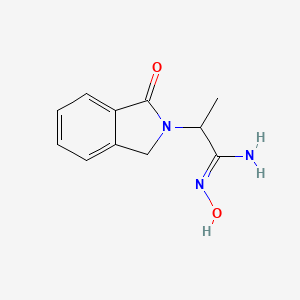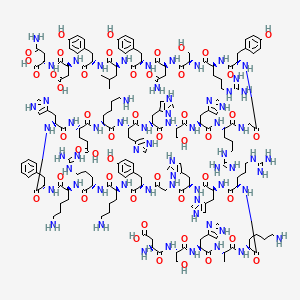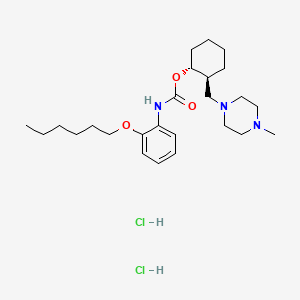
Carbamic acid, (2-(hexyloxy)phenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl ester, dihydrochloride, monohydrate, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (2-(hexyloxy)phenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl ester, dihydrochloride, monohydrate, trans- is a complex organic compound with potential applications in various scientific fields. This compound features a carbamic acid ester functional group, a hexyloxyphenyl moiety, and a piperazinylmethylcyclohexyl ester, making it a unique molecule with diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (2-(hexyloxy)phenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl ester, dihydrochloride, monohydrate, trans- typically involves multiple steps:
Formation of the Hexyloxyphenyl Intermediate: This step involves the reaction of phenol with hexyl bromide in the presence of a base such as potassium carbonate to form 2-(hexyloxy)phenol.
Synthesis of the Piperazinylmethylcyclohexyl Intermediate: This step involves the reaction of cyclohexylamine with formaldehyde and 4-methylpiperazine to form 2-((4-methyl-1-piperazinyl)methyl)cyclohexylamine.
Esterification: The final step involves the reaction of the hexyloxyphenyl intermediate with the piperazinylmethylcyclohexyl intermediate in the presence of a carbamoyl chloride to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (2-(hexyloxy)phenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl ester, dihydrochloride, monohydrate, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or primary amines in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
Carbamic acid, (2-(hexyloxy)phenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl ester, dihydrochloride, monohydrate, trans- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of Carbamic acid, (2-(hexyloxy)phenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl ester, dihydrochloride, monohydrate, trans- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, (2-(hexyloxy)phenyl)-, (1R)-1-(methoxymethyl)-2-(4-methyl-1-piperazinyl)ethyl ester
- Carbamic acid, [2-(hexyloxy)phenyl]-, 2-[(4-methyl-1-piperazinyl)methyl]cyclohexyl ester, dihydrochloride, trans- (9CI)
Uniqueness
Carbamic acid, (2-(hexyloxy)phenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl ester, dihydrochloride, monohydrate, trans- stands out due to its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties
Propriétés
Numéro CAS |
130533-76-5 |
|---|---|
Formule moléculaire |
C25H43Cl2N3O3 |
Poids moléculaire |
504.5 g/mol |
Nom IUPAC |
[(1R,2S)-2-[(4-methylpiperazin-1-yl)methyl]cyclohexyl] N-(2-hexoxyphenyl)carbamate;dihydrochloride |
InChI |
InChI=1S/C25H41N3O3.2ClH/c1-3-4-5-10-19-30-24-14-9-7-12-22(24)26-25(29)31-23-13-8-6-11-21(23)20-28-17-15-27(2)16-18-28;;/h7,9,12,14,21,23H,3-6,8,10-11,13,15-20H2,1-2H3,(H,26,29);2*1H/t21-,23+;;/m0../s1 |
Clé InChI |
VSWKMMQHIVMSKS-WEYMJNKBSA-N |
SMILES isomérique |
CCCCCCOC1=CC=CC=C1NC(=O)O[C@@H]2CCCC[C@H]2CN3CCN(CC3)C.Cl.Cl |
SMILES canonique |
CCCCCCOC1=CC=CC=C1NC(=O)OC2CCCCC2CN3CCN(CC3)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



